2-(4-hydroxyphenyl)-7-methoxychroman-4-one is a compound classified under chroman-4-one derivatives, which are notable for their diverse biological and pharmaceutical properties. The chroman-4-one structure features a fused bicyclic system consisting of a benzene ring and a dihydropyran, making it a significant scaffold in medicinal chemistry. This compound is recognized for its potential in various therapeutic applications, particularly due to its antioxidant and anti-inflammatory properties .
2-(4-hydroxyphenyl)-7-methoxychroman-4-one can undergo several chemical transformations:
The major products from these reactions include:
Research indicates that 2-(4-hydroxyphenyl)-7-methoxychroman-4-one exhibits significant biological activities. It has been studied for its potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress. Additionally, it may influence signaling pathways related to inflammation and cell proliferation, which could have implications for treating diseases such as cancer and cardiovascular disorders .
The synthesis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
In industrial settings, optimization of reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for maximizing yield and purity. Advanced technologies like continuous flow reactors may be employed to enhance production efficiency .
2-(4-hydroxyphenyl)-7-methoxychroman-4-one has various applications across different fields:
The compound's interactions with biological targets have been explored in several studies, emphasizing its role in modulating oxidative stress and inflammatory responses. Its mechanism of action likely involves scavenging reactive oxygen species and inhibiting pathways associated with inflammation, making it a candidate for further pharmacological development .
2-(4-hydroxyphenyl)-7-methoxychroman-4-one is distinguished by its specific substitution pattern, particularly the methoxy group at the 7-position and the hydroxyl group at the 4-position. These features contribute to its unique reactivity profile and potential therapeutic effects compared to similar compounds like naringenin and quercetin, which lack this specific methoxy substitution .
2-(4-Hydroxyphenyl)-7-methoxychroman-4-one, also known as methyl-liquiritigenin, was first isolated from Glycyrrhiza species (licorice) in the mid-20th century during phytochemical investigations of flavonoid-rich plants. Its identification coincided with broader efforts to characterize flavanones with estrogenic and antioxidant properties. Early studies focused on its structural similarity to liquiritigenin, a well-documented phytoestrogen, but with distinct substitutions influencing bioactivity. The compound gained renewed interest in the 2010s due to its presence in Heliotropium taltalense, where it acts as a phytoalexin.
The molecular structure (C₁₆H₁₄O₄; MW 270.28 g/mol) features a chroman-4-one backbone with:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₄O₄ | |
IUPAC name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
Crystal system | Orthorhombic (P2₁2₁2₁) | |
Hydrogen bonding | Intramolecular O–H···O (1.82 Å) |
X-ray crystallography confirms a "slightly distorted sofa" conformation in the pyrone ring, stabilized by hydrogen bonding between the C-5 hydroxyl and C-4 ketone. NMR data (¹H and ¹³C) align with flavanone benchmarks, showing characteristic signals:
As a flavanone derivative, methyl-liquiritigenin belongs to the flavonoid subclass characterized by:
Flavonoids ├── Flavones (e.g., apigenin) ├── Flavonols (e.g., quercetin) └── Flavanones └── 2-(4-Hydroxyphenyl)-7-methoxychroman-4-one
Methyl-liquiritigenin shares structural motifs with bioactive chroman-4-ones:
Key distinctions include:
2-(4-hydroxyphenyl)-7-methoxychroman-4-one represents a flavanone compound belonging to the chroman-4-one class of natural products [1]. The compound possesses the molecular formula C16H14O5 with a molecular weight of 286.28 grams per mole [1] [2]. This compound is also recognized by its systematic name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one and is commonly referred to as sakuranetin in the literature [2] [6].
The compound is registered under Chemical Abstracts Service number 2957-21-3 and bears the International Chemical Identifier Key DJOJDHGQRNZXQQ-UHFFFAOYSA-N [1] [6]. The Simplified Molecular Input Line Entry System notation is represented as COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O, which provides a standardized textual representation of the molecular structure [6].
Property | Value |
---|---|
Molecular Formula | C16H14O5 |
Molecular Weight (g/mol) | 286.28 |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
CAS Number | 2957-21-3 |
InChI Key | DJOJDHGQRNZXQQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one through both proton and carbon-13 analyses [2] [41]. Proton nuclear magnetic resonance spectroscopy conducted in deuterated methanol at 300 megahertz reveals characteristic signals that confirm the chroman-4-one framework [41].
The proton spectrum displays a distinctive doublet of doublets at δ 5.32 parts per million with coupling constants of 13.0 and 3.0 hertz, assigned to the H-2 proton at the stereogenic center [41]. The H-3 protons appear as two separate doublet of doublets signals at δ 3.08 and δ 2.73 parts per million, corresponding to H-3a and H-3b respectively, with coupling constants reflecting their axial and equatorial orientations within the six-membered ring [41].
The aromatic region exhibits doublets at δ 7.26 and δ 6.83 parts per million, each integrating for two protons with coupling constants of 8.5 hertz, characteristic of para-disubstituted benzene ring patterns corresponding to H-2'/H-6' and H-3'/H-5' protons respectively [41]. A singlet at δ 6.01 parts per million integrating for two protons represents the equivalent H-6 and H-8 protons of the methoxylated benzopyran ring system [41]. The methoxy substituent appears as a singlet at δ 3.77 parts per million integrating for three protons [41].
Carbon-13 nuclear magnetic resonance spectroscopy at 75 megahertz provides complementary structural information with the carbonyl carbon C-4 resonating at δ 196.5 parts per million, characteristic of flavanone ketone functionality [41]. The stereogenic carbon C-2 appears at δ 79.1 parts per million, while the methylene carbon C-3 resonates at δ 42.8 parts per million [41]. The methoxy carbon signal is observed at δ 55.3 parts per million [41].
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
1H NMR | 5.32 (dd, J = 13.0, 3.0 Hz) | H-2 |
1H NMR | 3.08 (dd, J = 17.2, 13.0 Hz) | H-3a |
1H NMR | 2.73 (dd, J = 17.2, 3.0 Hz) | H-3b |
1H NMR | 7.26 (d, J = 8.5 Hz, 2H) | H-2'/H-6' |
1H NMR | 6.83 (d, J = 8.5 Hz, 2H) | H-3'/H-5' |
1H NMR | 6.01 (s, 2H) | H-6/H-8 |
13C NMR | 196.5 | C-4 (carbonyl) |
13C NMR | 79.1 | C-2 |
13C NMR | 42.8 | C-3 |
13C NMR | 55.3 | OCH3 |
Mass spectrometry analysis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one reveals characteristic fragmentation patterns that support structural identification [2] [14]. Gas chromatography-mass spectrometry demonstrates the molecular ion peak at m/z 415.0 with 100% relative intensity under electron ionization conditions [14]. A significant fragment ion appears at m/z 238.0 with 87.69% relative intensity, corresponding to characteristic flavanone fragmentation involving loss of the hydroxyphenyl substituent [14].
Tandem mass spectrometry provides additional structural information through collision-induced dissociation experiments [14]. Fragment ions at m/z 167.0337 and 147.0441 with relative intensities of 51.12% and 31.63% respectively represent sequential losses from the molecular ion [14]. The presence of a fragment at m/z 287.0917 with 5.46% relative intensity corresponds to the protonated molecular ion under electrospray ionization conditions [14].
The fragmentation pattern analysis indicates preferential cleavage adjacent to the carbonyl group, consistent with typical flavanone mass spectral behavior [16]. Alpha-cleavage mechanisms result in the formation of stable aromatic fragment ions that retain charge through resonance stabilization [16]. The methoxy substituent influences fragmentation pathways by providing additional sites for hydrogen rearrangement reactions [16].
Ionization Method | m/z | Relative Intensity (%) | Assignment |
---|---|---|---|
GC-MS | 415.0 | 100 | [M]+ |
GC-MS | 238.0 | 87.69 | Fragment ion |
MS-MS | 167.0337 | 51.12 | [M-119]+ |
MS-MS | 147.0441 | 31.63 | [M-139]+ |
MS-MS | 287.0917 | 5.46 | [M]+ |
Infrared spectroscopy provides valuable information regarding the functional groups present in 2-(4-hydroxyphenyl)-7-methoxychroman-4-one [21] [22]. The carbonyl stretching vibration appears as a strong absorption band in the region of 1650-1680 wavenumbers, characteristic of conjugated ketone functionality within the flavanone framework [21]. Hydroxyl group stretching vibrations manifest as broad absorption bands in the 3200-3600 wavenumber region, reflecting both free and hydrogen-bonded hydroxyl groups [21].
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region, while carbon-hydrogen bending vibrations of the aromatic rings are observed in the 1000-1300 wavenumber range [21]. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1230-1260 wavenumbers [21]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the 800-900 wavenumber region, providing fingerprint information for substitution patterns [21].
Intramolecular hydrogen bonding between the 5-hydroxyl group and the carbonyl oxygen significantly influences the infrared spectrum by shifting the carbonyl stretching frequency to lower wavenumbers and broadening the hydroxyl stretching absorption [48]. This hydrogen bonding interaction is a characteristic feature of flavanone compounds and contributes to their structural stability [48].
The solubility characteristics of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one reflect its amphiphilic nature, possessing both hydrophilic hydroxyl groups and lipophilic aromatic ring systems [25] [28]. The compound demonstrates moderate solubility in water, classified as moderately soluble according to standard solubility classification schemes [28]. Enhanced solubility is observed in polar organic solvents including methanol, ethanol, and acetone due to favorable hydrogen bonding interactions [25].
The presence of hydroxyl groups at positions 5 and 4' provides sites for hydrogen bonding with water molecules, contributing to aqueous solubility [25]. Conversely, the methoxy group at position 7 and the aromatic ring systems impart lipophilic character that limits water solubility while enhancing solubility in organic solvents [25]. The compound shows good solubility in chloroform, ethyl acetate, and pyridine, making it suitable for extraction and purification procedures using these solvents [25].
Temperature significantly influences solubility behavior, with increased dissolution observed at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions [28]. The solubility profile indicates potential for formulation development in various solvent systems depending on the intended application [28].
The octanol-water partition coefficient of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one provides important information regarding its lipophilicity and membrane permeability characteristics [6] [25]. Literature values report logarithmic partition coefficient values ranging from 2.70 to 3.37, indicating moderate lipophilicity [6] [25]. This range reflects the balance between hydrophilic hydroxyl groups and lipophilic aromatic and methoxy substituents [25].
The partition coefficient influences biological activity by affecting membrane permeability and tissue distribution [26]. Values within the reported range suggest favorable characteristics for cellular uptake while maintaining sufficient aqueous solubility for biological availability [26]. The methoxy group at position 7 contributes to increased lipophilicity compared to the corresponding trihydroxy flavanone [25].
Computational predictions using various algorithms provide consistent estimates within the experimental range, supporting the reliability of the reported values [6]. The partition coefficient data indicates suitability for applications requiring moderate lipophilicity and balanced solubility characteristics [25] [26].
2-(4-hydroxyphenyl)-7-methoxychroman-4-one exhibits a well-defined melting point in the range of 153-154 degrees Celsius, indicating good crystalline purity and thermal stability [42] [45]. The narrow melting point range suggests minimal impurities and consistent crystal structure formation [42]. Differential scanning calorimetry analysis confirms the sharp melting transition without significant decomposition [42].
Thermal stability studies indicate the compound remains stable up to its melting point without significant degradation [42]. The boiling point is predicted to be 555.9 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure, though decomposition likely occurs before reaching this temperature [42]. The flash point is estimated at 212.4 ± 23.6 degrees Celsius, indicating moderate volatility at elevated temperatures [42].
The thermal behavior reflects the stability of the chroman-4-one framework and the influence of hydrogen bonding interactions within the crystal lattice [42]. Thermogravimetric analysis demonstrates gradual weight loss beginning around 200 degrees Celsius, corresponding to initial decomposition processes [32]. The compound's thermal stability makes it suitable for various analytical and synthetic procedures requiring moderate heating [42].
Property | Value |
---|---|
Melting Point (°C) | 153-154 |
Boiling Point (°C) | 555.9 ± 50.0 (predicted) |
Density (g/cm³) | 1.4 ± 0.1 (predicted) |
Solubility Class | Moderately soluble |
LogP | 2.70-3.37 |
Topological Polar Surface Area (Ų) | 75.99-76.00 |
H-bond Donors | 2 |
H-bond Acceptors | 5 |
X-ray crystallographic analysis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one reveals detailed information about its three-dimensional molecular structure and crystal packing arrangements [33] [41]. The compound crystallizes in both orthorhombic and monoclinic crystal systems depending on crystallization conditions and hydration state [33] [41]. The orthorhombic form adopts the space group P212121 with unit cell parameters a = 5.0869(10) Ångstroms, b = 9.4622(19) Ångstroms, and c = 32.318(7) Ångstroms [33].
The monoclinic form crystallizes in space group P21 with unit cell dimensions a = 4.825(5) Ångstroms, b = 13.978(5) Ångstroms, c = 21.077(5) Ångstroms, and β = 91.091(5) degrees [41]. Both crystal forms contain four molecules per unit cell (Z = 4) and exhibit similar molecular conformations with slight variations in crystal packing [33] [41].
The chroman ring system adopts a slightly distorted sofa conformation with the stereogenic carbon C-2 positioned 0.61 Ångstroms out of the plane of the aromatic ring [33]. The 4-hydroxyphenyl ring is bonded equatorially to the pyran ring with a dihedral angle of approximately 71.4 degrees between the benzene rings [35] [52]. Strong intramolecular hydrogen bonding occurs between the 5-hydroxyl group and the carbonyl oxygen, forming a six-membered ring with an O···O distance of 2.571(4) Ångstroms [33] [48].
Intermolecular hydrogen bonding patterns involve O-H···O interactions between hydroxyl groups and water molecules in hydrated crystal forms [33]. The crystal packing is further stabilized by π-π stacking interactions between aromatic rings of adjacent molecules with centroid-centroid distances of approximately 3.768(2) Ångstroms [35] [52]. These non-covalent interactions contribute to the overall stability of the crystal structure [52].
Parameter | Value |
---|---|
Crystal System | Orthorhombic/Monoclinic |
Space Group | P212121/P21 |
Unit Cell a (Å) | 5.0869(10) |
Unit Cell b (Å) | 9.4622(19) |
Unit Cell c (Å) | 32.318(7) |
Unit Cell β (°) | 91.091(5) |
Volume (Ų) | 1555.6(5) |
Z | 4 |
Temperature (K) | 293/120 |
The oxidation-reduction behavior of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one is primarily governed by the presence of hydroxyl groups at positions 5 and 4', which serve as electron-donating sites susceptible to oxidative transformations [36] [37]. Electrochemical studies demonstrate that the compound undergoes reversible one-electron oxidation processes at the hydroxyl positions, forming phenoxy radical intermediates [36]. The 4'-hydroxyl group typically exhibits a lower oxidation potential compared to the 5-hydroxyl group due to the electron-donating effect of the phenyl ring [36].
Cyclic voltammetry analysis reveals oxidation peaks corresponding to the sequential removal of electrons from the hydroxyl groups [37]. The compound exhibits antioxidant properties through its ability to donate hydrogen atoms or electrons to neutralize free radicals [36]. The methoxy group at position 7 influences the electron density distribution within the molecule, affecting the oxidation potentials of adjacent hydroxyl groups [37].
Chemical oxidation studies using various oxidizing agents demonstrate the formation of quinone-type products through oxidative coupling reactions [37]. The compound shows resistance to mild oxidizing conditions but undergoes degradation under strong oxidative environments [37]. Reduction reactions are less common but can occur at the carbonyl group under specific conditions using reducing agents such as sodium borohydride [37].
The stability and chemical behavior of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one exhibit significant pH dependence due to the ionizable hydroxyl groups present in the molecule [38] [39]. Under acidic conditions (pH < 7), the compound remains predominantly in its neutral form with enhanced stability due to protonation of potential nucleophilic sites [38]. The pKa value is estimated to be approximately 7.42, indicating that deprotonation begins to occur significantly at physiological pH values [45].
In alkaline conditions (pH > 8), deprotonation of the hydroxyl groups occurs, forming phenolate anions that exhibit altered spectroscopic properties and increased reactivity [38]. The deprotonated form shows enhanced nucleophilicity and susceptibility to oxidative degradation [38]. pH-dependent spectral changes are observed in ultraviolet-visible spectroscopy, with bathochromic shifts occurring upon deprotonation [38].
The compound demonstrates optimal stability in slightly acidic to neutral pH ranges (pH 5-7), making this the preferred range for storage and handling [38]. Alkaline hydrolysis becomes significant at pH values above 9, leading to ring-opening reactions and degradation products [38]. Buffer systems are recommended for maintaining stability during analytical procedures and biological studies [39].
Photostability analysis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one reveals moderate sensitivity to ultraviolet radiation, particularly in the ultraviolet-A (320-400 nanometers) and ultraviolet-B (290-320 nanometers) regions [38] [39]. The compound absorbs significantly in the ultraviolet region due to its aromatic chromophores, making it susceptible to photodegradation processes [38]. Extended exposure to direct sunlight or ultraviolet lamps results in gradual decomposition with formation of various photodegradation products [39].
The primary photodegradation mechanisms involve photooxidation of the hydroxyl groups and potential ring-opening reactions of the chroman system [38]. The methoxy group provides some protection against photodegradation by acting as an electron-donating substituent that stabilizes the aromatic system [38]. Photostability is enhanced in the solid state compared to solution phase due to restricted molecular motion and limited oxygen accessibility [39].
Storage under amber glass containers or in darkness significantly improves photostability and extends shelf life [39]. The addition of antioxidants or radical scavengers can provide additional protection against photodegradation [39]. For applications requiring light exposure, photostabilization strategies such as encapsulation or formulation with ultraviolet absorbers should be considered [39].
The primary International Union of Pure and Applied Chemistry name for this compound is 2-(4-hydroxyphenyl)-7-methoxychroman-4-one [1]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically utilizing the chroman-4-one core structure as the parent framework [2]. The systematic approach identifies the chroman ring system as the fundamental structural unit, with substitutions designated by positional numbering and functional group identification [1].
Nomenclature System | Name | Basis |
---|---|---|
International Union of Pure and Applied Chemistry | 2-(4-hydroxyphenyl)-7-methoxychroman-4-one | Chroman-4-one core with positional substitution nomenclature |
Chemical Abstracts Service | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | Dihydrochromen core with systematic positioning |
Alternative Systematic | 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy- | Benzopyran systematic nomenclature with substituent identification |
The International Union of Pure and Applied Chemistry naming system establishes hierarchical priority based on the chroman-4-one framework, where the ketone functionality at position 4 takes precedence [2]. The 4-hydroxyphenyl substituent at position 2 and the methoxy group at position 7 are designated according to their respective positions on the heterocyclic ring system [1].
Alternative systematic nomenclature for this compound includes 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, which emphasizes the dihydrochromen core structure [1] [3]. This alternative descriptor utilizes the chromen framework rather than the chroman designation, reflecting different approaches to systematic chemical nomenclature [3].
Descriptor Type | Value | Source |
---|---|---|
Simplified Molecular Input Line Entry System | COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | Computational chemistry databases |
International Chemical Identifier | InChI=1S/C16H14O4/c1-20-12-6-7-14-13(8-12)15(18)9-16(19-14)10-2-4-11(17)5-3-10/h2-8,16-17H,9H2,1H3 | International Chemical Identifier system |
Molecular Formula | C16H14O4 | Elemental composition analysis |
Molecular Weight | 270.28 g/mol | Calculated molecular mass |
The Simplified Molecular Input Line Entry System representation provides a linear notation that encodes the complete molecular structure, enabling computational processing and database searches [1]. The International Chemical Identifier string offers standardized structural representation that facilitates international chemical information exchange [1].
The compound is frequently referenced in scientific literature as Methyl-liquiritigenin [1] [4]. This trivial name derives from its structural relationship to liquiritigenin, where the methyl group represents the methoxy substitution at position 7 [4]. This nomenclature is particularly prevalent in natural product chemistry and phytochemical research contexts [1].
The systematic classification 4'-hydroxy-7-methoxyflavanone reflects the compound's categorization within the flavanone class of flavonoids [1]. This nomenclature emphasizes the hydroxyl group at the 4' position of the phenyl ring and the methoxy group at position 7 of the benzopyran system [1].
Synonym | Classification Type | Literature Context |
---|---|---|
Methyl-liquiritigenin | Trivial name designation | Natural product and phytochemistry literature |
4'-hydroxy-7-methoxyflavanone | Structural classification nomenclature | Flavonoid biochemistry and structural studies |
7-O-Methyl-liquiritigenin | Methylation derivative designation | Metabolic derivative and synthetic chemistry |
2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | Systematic chemical nomenclature | Analytical chemistry and database entries |
The PubChem Compound Database assigns CID 10265122 as the primary identifier for this chemical entity [1]. This database identifier facilitates access to comprehensive chemical information including structural data, physical properties, and biological activity profiles [1].
Database/Registry | Identifier | Database Type |
---|---|---|
Chemical Abstracts Service | 32274-71-8 | Primary chemical registry |
PubChem Compound Database | CID 10265122 | Public chemical information database |
ChemSpider | Not definitively identified | Chemical structure database |
Reaxys | Registry number available | Synthetic chemistry database |
National Institute of Standards and Technology Chemistry WebBook | Spectral data available | Spectroscopic data repository |